molecular formula C20H24BrClN2O3S B2706921 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine CAS No. 1215415-81-8

1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine

Cat. No. B2706921
CAS RN: 1215415-81-8
M. Wt: 487.84
InChI Key: XDLBCSYDKHZGTQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine, also known as BPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPP is a piperazine derivative that has been found to have potential therapeutic properties, particularly in the treatment of neurological disorders. In

Scientific Research Applications

1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has been found to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood, cognition, and movement. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Mechanism of Action

1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine exerts its therapeutic effects by binding to dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of neurotransmitter release and neuronal activity. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its mood-enhancing and anti-psychotic effects. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress and inflammation, and the regulation of neuronal activity. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been found to have a protective effect on dopaminergic neurons, which are involved in the regulation of movement and cognition.

Advantages and Limitations for Lab Experiments

1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors, its neuroprotective and anti-inflammatory properties, and its potential for the treatment of neurological disorders. However, 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine also has some limitations, including its relatively complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine, including the development of more efficient synthesis methods, the exploration of its potential therapeutic properties in the treatment of other neurological disorders, and the investigation of its safety and efficacy in humans. Other future directions may include the development of novel derivatives of 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine with improved pharmacological properties and the identification of new targets for 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine in the brain.
Conclusion:
In conclusion, 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine is a piperazine derivative that has been extensively studied for its potential therapeutic properties in the treatment of neurological disorders. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood, cognition, and movement. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Further research is needed to determine the safety and efficacy of 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine in humans and to explore its potential therapeutic properties in the treatment of other neurological disorders.

Synthesis Methods

1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 5-bromo-2-propoxybenzenesulfonyl chloride with 3-chloro-2-methylphenylpiperazine in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate product, which is then purified and subjected to further reactions to produce the final product, 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine.

properties

IUPAC Name

1-(5-bromo-2-propoxyphenyl)sulfonyl-4-(3-chloro-2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrClN2O3S/c1-3-13-27-19-8-7-16(21)14-20(19)28(25,26)24-11-9-23(10-12-24)18-6-4-5-17(22)15(18)2/h4-8,14H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLBCSYDKHZGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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